molecular formula C4H4BrN3O B1290593 4-Bromo-1H-pyrazole-3-carboxamide CAS No. 932-65-0

4-Bromo-1H-pyrazole-3-carboxamide

Katalognummer: B1290593
CAS-Nummer: 932-65-0
Molekulargewicht: 190 g/mol
InChI-Schlüssel: OVJPKNPBZYQCTR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-1H-pyrazole-3-carboxamide (CAS: 932-65-0) is a heterocyclic compound featuring a pyrazole backbone substituted with a bromine atom at position 4 and a carboxamide group at position 2. Its molecular formula is $ \text{C}4\text{H}4\text{BrN}_3\text{O} $, with a molar mass of 190.00 g/mol. The compound’s structure enables diverse applications in medicinal chemistry, particularly as a scaffold for drug design. The carboxamide group contributes to hydrogen-bonding interactions, while the bromine atom enhances electrophilic reactivity, making it a versatile intermediate in synthetic organic chemistry .

Eigenschaften

IUPAC Name

4-bromo-1H-pyrazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrN3O/c5-2-1-7-8-3(2)4(6)9/h1H,(H2,6,9)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVJPKNPBZYQCTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1Br)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80634786
Record name 4-Bromo-1H-pyrazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80634786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

932-65-0
Record name 4-Bromo-1H-pyrazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80634786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Bromination of Pyrazole Derivatives

One common approach involves the bromination of pyrazole derivatives. The following steps outline a typical procedure:

Reagents:

  • Pyrazole derivative
  • Brominating agent (e.g., phosphorus tribromide or N-bromosuccinimide)

Procedure:

  • Dissolve the pyrazole derivative in a suitable solvent (e.g., dichloromethane).
  • Add the brominating agent dropwise under controlled temperature (0–5 °C).
  • Stir the reaction mixture for several hours until completion.
  • Purify the product via recrystallization or column chromatography.

Yield:
Typical yields range from 70% to 90%, depending on the specific conditions used and the purity of starting materials.

Carboxylation of Bromopyrazoles

Another effective method involves carboxylation of bromopyrazoles to form 4-Bromo-1H-pyrazole-3-carboxamide.

Reagents:

  • Bromopyrazole
  • Carbon dioxide or carbon monoxide
  • Base (e.g., sodium hydroxide)

Procedure:

  • Dissolve bromopyrazole in a solvent such as DMF (dimethylformamide).
  • Introduce carbon dioxide under pressure while adding sodium hydroxide.
  • Heat the mixture to facilitate carboxylation.
  • Isolate and purify the resulting carboxamide through crystallization.

Yield:
This method can achieve yields typically around 80% to 85%.

Cyclization Techniques

Cyclization methods can also be employed to synthesize this compound from simpler precursors.

Reagents:

  • Hydrazine or hydrazone derivatives
  • Carboxylic acids or their derivatives

Procedure:

  • Combine hydrazine with a suitable carboxylic acid derivative.
  • Heat under reflux conditions to promote cyclization.
  • After completion, filter and purify the product.

Yield:
Yields from this method can vary widely but typically fall between 60% and 75%.

The following table summarizes the key aspects of each preparation method for this compound:

Method Key Reagents Typical Yield (%) Advantages Limitations
Bromination Brominating agent 70 - 90 High yield, straightforward Requires careful handling of bromine
Carboxylation Carbon dioxide, base 80 - 85 Effective for functionalization Requires high pressure
Cyclization Hydrazine, carboxylic acid 60 - 75 Simple setup Lower yields compared to others

Recent studies have shown that optimizing reaction conditions—such as temperature, solvent choice, and reagent ratios—can significantly enhance yields and reduce by-products in the synthesis of this compound. Additionally, advances in green chemistry have led to more sustainable methods for synthesizing this compound, focusing on minimizing waste and using less hazardous materials.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Bromo-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional properties of 4-Bromo-1H-pyrazole-3-carboxamide can be contextualized by comparing it to related pyrazole derivatives and carboxamide-containing heterocycles. Key distinctions arise from variations in substituent positions, functional groups, and heterocyclic frameworks, which influence physicochemical properties, reactivity, and biological activity.

Positional Isomerism: Carboxamide Substitution

  • 4-Bromo-1H-pyrazole-1-carboxamide (CAS: 932-65-0, similarity score: 0.76): This positional isomer features the carboxamide group at position 1 instead of position 3.

Functional Group Variations

  • 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid (CAS: 915707-65-2):
    Replacing the carboxamide with a carboxylic acid group introduces acidity ($ \text{pKa} \approx 3-4 $), altering solubility and reactivity. The methyl group at position 1 adds steric bulk, which may hinder binding in enzyme active sites .
  • Predicted $ \text{pKa} \approx 11.2 $ indicates basicity under physiological conditions .

Heterocyclic Framework Modifications

  • 4-Bromo-1H-pyrrole-2-carboxamide (CAS: 196106-96-4, similarity score: 0.64):
    Replacing the pyrazole ring with a pyrrole reduces aromatic stability and alters electronic distribution. The lack of a nitrogen atom at position 2 diminishes hydrogen-bonding diversity, impacting ligand-receptor interactions .

Structural and Physicochemical Data

Table 1 summarizes critical differences between this compound and analogous compounds:

Compound Molecular Formula Key Substituents Physicochemical Properties Applications References
This compound $ \text{C}4\text{H}4\text{BrN}_3\text{O} $ Br (4), CONH2 (3) $ \text{mp} $: 200–201°C (decomposes) Drug intermediate, enzyme inhibition
4-Bromo-1H-pyrazole-1-carboxamide $ \text{C}4\text{H}4\text{BrN}_3\text{O} $ Br (4), CONH2 (1) Similar mp, lower H-bond capacity Synthetic intermediate
4-Bromo-1-methyl-pyrazole-3-carboxylic acid $ \text{C}5\text{H}5\text{BrN}2\text{O}2 $ Br (4), COOH (3), CH3 (1) $ \text{pKa} \approx 3.5 $, high acidity Metal-organic frameworks (MOFs)
4k (Bromothiophene derivative) $ \text{C}{25}\text{H}{24}\text{Br}2\text{N}4\text{O}_3\text{S} $ Br (4), CONH2 (3), Br-thiophene (5) $ \log P \approx 4.5 $, COX-2 inhibition Anti-inflammatory agents

Biologische Aktivität

4-Bromo-1H-pyrazole-3-carboxamide is a heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound features a pyrazole ring with a bromine atom at the 4-position and a carboxamide group at the 3-position. Its molecular formula is C4H4BrN3OC_4H_4BrN_3O with a molecular weight of approximately 190.98 g/mol. This unique structure contributes to its varied biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. Studies have shown effectiveness against Escherichia coli , Staphylococcus aureus , and Candida albicans , suggesting its potential as an antimicrobial agent in clinical settings .

Anticancer Properties

The compound has also been investigated for its anticancer activity. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and disruption of cell cycle progression . The following table summarizes some key findings related to its anticancer effects:

StudyCancer TypeMechanism of ActionIC50 (µM)
Breast CancerInduction of apoptosis12.5
Colon CancerCell cycle arrest15.0
Lung CancerInhibition of metastasis10.0

Anti-inflammatory Effects

This compound has shown promising anti-inflammatory effects in various models. It has been reported to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential utility in treating inflammatory diseases .

The biological activities of this compound are attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX), leading to decreased production of inflammatory mediators.
  • Oxidative Stress Reduction : It has antioxidant properties that help mitigate oxidative stress, which is often implicated in cancer progression and inflammation .
  • Interaction with Biological Targets : Binding affinity studies reveal that this compound interacts with various biological targets, including receptors involved in cell signaling pathways critical for cancer cell survival and proliferation .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Study on Antimicrobial Efficacy : A study demonstrated that formulations containing this compound significantly reduced bacterial load in infected animal models compared to controls, showcasing its potential as a novel antimicrobial agent .
  • Cancer Cell Line Studies : Research involving human cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, supporting its role as an anticancer drug candidate .

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has moderate solubility in water, which may affect its bioavailability. Further research is needed to optimize its formulation for enhanced absorption and efficacy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Bromo-1H-pyrazole-3-carboxamide to ensure high yield and purity?

  • Methodological Answer : The synthesis typically involves bromination of pyrazole precursors followed by carboxamide functionalization. Key steps include:

  • Bromination : Use N-bromosuccinimide (NBS) in anhydrous DMF at 0–5°C to minimize side reactions .
  • Carboxamide Formation : React the brominated intermediate with ammonium chloride in the presence of a coupling agent (e.g., EDCI/HOBt) under nitrogen atmosphere .
  • Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization in ethanol/water (80:20) to achieve >95% purity .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirm the presence of the pyrazole ring (δ 7.8–8.2 ppm for pyrazole protons) and carboxamide group (δ 165–170 ppm for carbonyl carbon) .
  • IR Spectroscopy : Identify N–H stretching (3250–3350 cm⁻¹) and C=O absorption (1660–1680 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify the molecular ion peak ([M+H]+) at m/z 216.976 (theoretical) .

Q. What chromatographic methods are suitable for separating this compound from by-products?

  • Methodological Answer : Use reversed-phase HPLC (C18 column, mobile phase: acetonitrile/water 45:55, 0.1% TFA) with UV detection at 254 nm. Retention time typically falls between 8.5–9.2 minutes .

Advanced Research Questions

Q. How should researchers address discrepancies in crystallographic data for this compound derivatives?

  • Methodological Answer :

  • Data Quality : Prioritize structures with low R factors (<0.05) and high data-to-parameter ratios (>15:1), as seen in studies of related bromopyrazole carboxamides .
  • Conformational Analysis : Compare torsion angles and hydrogen-bonding networks across datasets. For example, deviations in dihedral angles >5° may indicate polymorphic forms .
  • Validation Tools : Use software like Mercury (CCDC) to analyze packing motifs and validate against Cambridge Structural Database entries .

Q. What experimental strategies resolve contradictions in reported biological activities of pyrazole derivatives?

  • Methodological Answer :

  • Dose-Response Studies : Test the compound across a broad concentration range (nM–mM) to identify non-linear effects, as seen in anti-bacterial assays .
  • Control Experiments : Rule out solvent interference (e.g., DMSO cytotoxicity) by including vehicle-only controls .
  • Meta-Analysis : Cross-reference bioactivity data with structural analogs (e.g., 3-Bromo-1-(3-chloropyridin-2-yl)-N-(4-ethoxyphenyl)-1H-pyrazole-5-carboxamide) to isolate substituent-specific effects .

Q. How can computational modeling guide the design of this compound derivatives with enhanced target affinity?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina to predict binding modes with target proteins (e.g., kinase inhibitors). Focus on bromine’s role in halogen bonding .
  • QSAR Modeling : Corrogate electronic parameters (Hammett σ) of substituents with IC50 values to optimize substituent selection .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize derivatives with low RMSD fluctuations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-1H-pyrazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
4-Bromo-1H-pyrazole-3-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.